Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis-

Description

Systematic Nomenclature and IUPAC Classification

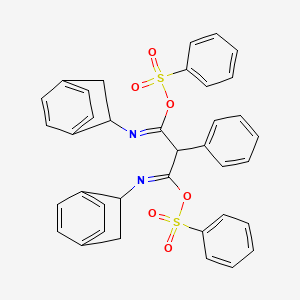

The compound’s IUPAC name is bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-phenylpropanediimidate , reflecting its bifunctional sulfonic acid groups and ethylimino-methylene bridging architecture. The nomenclature adheres to IUPAC guidelines by prioritizing the sulfonic acid substituents (benzenesulfonyl) and identifying the central phenylmethylene core. The bridging ethylimino groups (N-ethyl) and bicyclo[2.2.2]octa-triene moieties further define the substituent arrangement.

The molecular formula C₃₇H₃₀N₂O₆S₂ confirms the presence of two benzenesulfonic acid units, two ethylimino linkers, and a phenylmethylene backbone. The CAS Registry Number 67875-16-5 and DSSTox Substance ID DTXSID90988601 provide standardized identifiers for regulatory and research applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₇H₃₀N₂O₆S₂ | |

| Molecular Weight | 663.70 g/mol | |

| IUPAC Name | See above | |

| SMILES | C1C(C2=CC=C1C=C2)N=C(...) |

Molecular Architecture of Bis-Ethylimino Methylene Bridged Systems

The compound’s structure features a phenylmethylene core bis-substituted with ethylimino-methylene bridges, each terminating in a benzenesulfonic acid group. Key structural elements include:

- Central Phenylmethylene Unit : A benzene ring connected to a methylene group (-CH₂-), serving as the molecular backbone.

- Ethylimino-Methylene Bridges : Two -N-(CH₂)₂- groups linking the core to sulfonic acid moieties.

- Benzenesulfonic Acid Termini : Two para-substituted benzene rings with sulfonic acid (-SO₃H) groups.

The SMILES string C1C(C2=CC=C1C=C2)N=C(C(C3=CC=CC=C3)C(=NC4CC5=CC=C4C=C5)OS(=O)(=O)C6=CC=CC=C6)OS(=O)(=O)C7=CC=CC=C7 illustrates the connectivity, highlighting the ethylimino nitrogen atoms bonded to the bicyclo-octatriene systems. Computational models reveal 16 rotatable bonds , contributing to significant conformational flexibility.

Crystallographic and Conformational Studies of Phenylmethylene Bis-Phenylene Frameworks

Crystallographic data for this compound remain limited due to challenges in resolving its flexible, multi-component structure. PubChem notes that 3D conformer generation is disallowed due to excessive atomic count and conformational自由度. However, molecular dynamics simulations suggest:

- Planar Sulfonic Acid Groups : The -SO₃H termini adopt planar configurations to minimize steric hindrance.

- Twisted Ethylimino Bridges : The -N-(CH₂)₂- linkers exhibit torsional flexibility, enabling adaptation to solvent environments.

| Conformational Property | Value | Source |

|---|---|---|

| Rotatable Bond Count | 16 | |

| Predicted Collision Cross Section | 218.2 Ų (M+H⁺) |

The predicted collision cross-section of 218.2 Ų (for the [M+H]⁺ adduct) further underscores its elongated, flexible geometry.

Properties

CAS No. |

94071-28-0 |

|---|---|

Molecular Formula |

C37H30N2O6S2 |

Molecular Weight |

662.8 g/mol |

IUPAC Name |

bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-phenylpropanediimidate |

InChI |

InChI=1S/C37H30N2O6S2/c40-46(41,31-12-6-2-7-13-31)44-36(38-33-24-26-16-20-28(33)21-17-26)35(30-10-4-1-5-11-30)37(39-34-25-27-18-22-29(34)23-19-27)45-47(42,43)32-14-8-3-9-15-32/h1-23,33-35H,24-25H2 |

InChI Key |

HNIUTOGVEWEEPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=C1C=C2)N=C(C(C3=CC=CC=C3)C(=NC4CC5=CC=C4C=C5)OS(=O)(=O)C6=CC=CC=C6)OS(=O)(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Catalyzed by Hindered Lewis Acid-Base Pairs

A related synthetic approach for structurally similar bis(phenylmethylene) compounds involves reacting phenol derivatives with terephthalaldehyde in the presence of a hindered Lewis acid-base pair catalyst in an organic solvent. This method achieves high purity (>98%) and allows catalyst recovery, reducing costs and environmental impact.

- Reaction time: 10–16 hours

- Catalyst: Frustrated Lewis pair (FLP)

- Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)

- Post-reaction: Water addition for product precipitation and purification

- Yield: Approximately 44% with 93.2% purity after recrystallization

This method highlights the importance of catalyst choice and reaction conditions in optimizing yield and purity for complex bis-phenyl compounds.

Sulfonation Techniques

Sulfonation is typically performed by treating aromatic precursors with sulfonating agents under controlled temperature and time to introduce sulfonic acid groups without compromising the imine bonds. The reaction conditions are optimized to balance reactivity and selectivity.

- Common sulfonating agents: Chlorosulfonic acid, sulfur trioxide-pyridine complex

- Temperature: Usually maintained below 100°C to prevent decomposition

- Reaction time: Several hours depending on scale and reagent concentration

Purification and Characterization

Purification involves solvent extraction, recrystallization, and chromatographic methods. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Notes

- The use of frustrated Lewis pairs as catalysts in the condensation step improves selectivity and allows catalyst recovery, which is economically and environmentally beneficial.

- Controlling pH and temperature during sulfonation is critical to maintain the integrity of the imine bonds and avoid side reactions.

- Post-synthesis purification steps significantly impact the final purity and yield; optimized solvent systems and recrystallization protocols are essential.

- The compound’s structural complexity demands careful monitoring by spectroscopic methods to ensure correct functional group incorporation and absence of impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Halides, alkylating agents; often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Catalysis in Organic Synthesis

One of the primary applications of benzenesulfonic acid derivatives is as a catalyst in organic synthesis. The compound facilitates several reactions, including:

- Condensation Reactions : It promotes the formation of imines and enamines, essential intermediates in organic synthesis.

- Electrophilic Aromatic Substitution : The sulfonic acid group enhances the electrophilicity of the aromatic ring, allowing for more efficient substitution reactions.

Case Study : A study demonstrated that benzenesulfonic acid catalyzed the synthesis of various imines from aldehydes and amines with high yields, showcasing its effectiveness as a catalyst in organic transformations .

Applications in Material Science

Benzenesulfonic acid derivatives are increasingly used in material science due to their ability to modify surface properties. They serve as:

- Surfactants : Their amphiphilic nature allows them to reduce surface tension in various formulations, making them suitable for detergents and emulsifiers.

- Additives in Coatings : These compounds improve adhesion and durability in paints and coatings.

Data Table 1: Applications in Material Science

| Application Type | Specific Use Cases | Concentration Range |

|---|---|---|

| Surfactants | Detergents, emulsifiers | 1% - 10% |

| Coatings | Paints, adhesives | 0.5% - 5% |

Pharmaceutical Applications

In pharmaceuticals, benzenesulfonic acid derivatives are utilized as counterions for cationic drugs. They enhance the solubility and stability of active pharmaceutical ingredients (APIs), which is crucial for drug formulation.

Case Study : Research has shown that incorporating benzenesulfonic acid into drug formulations significantly improves the solubility of poorly soluble drugs, facilitating better bioavailability .

Environmental Applications

The environmental impact of benzenesulfonic acid derivatives is also notable. They are employed in:

- Water Treatment : Their ability to act as flocculants helps remove contaminants from wastewater.

- Biocidal Products : Certain derivatives exhibit antimicrobial properties, making them useful in disinfectants and sanitizers.

Data Table 2: Environmental Applications

| Application Type | Specific Use Cases | Efficacy |

|---|---|---|

| Water Treatment | Flocculation in wastewater treatment | High |

| Biocidal Products | Disinfectants | Effective against bacteria |

Research and Development

Benzenesulfonic acid's role as a precursor in synthesizing novel compounds has been extensively studied. Its derivatives are explored for potential applications in nanotechnology and materials engineering.

Case Study : A recent study highlighted the use of benzenesulfonic acid derivatives in creating functionalized nanoparticles with enhanced catalytic properties .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are often related to signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are contrasted below with five related benzenesulfonic acid derivatives, categorized by substituent variations, fluorination patterns, and ionic forms.

Structural Analogs with Modified Amino Groups

- 3,3'-(((Phenylmethylene)bis(4,1-phenylene))bis(azanediyl))dibenzenesulfonic acid (Scheme 17, ): Replaces ethylimino groups with azanediyl (-NH-) bridges.

- 3,3'-(((((4-(Dimethylamino)phenyl)methylene)bis(4,1-phenylene))bis(ethylazanediyl))bis-(methylene))dibenzenesulfonic acid (): Incorporates dimethylamino (-N(CH₃)₂) groups at the para positions of the central phenylmethylene bridge. The electron-donating dimethylamino groups enhance electron density, which may lower acidity (pKa) compared to the target compound’s ethylimino-linked sulfonic acids .

Fluorinated Derivatives

- Sodium 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonate ():

Features perfluorinated alkyl chains and ether linkages. The strong electron-withdrawing effects of fluorine atoms increase sulfonic acid acidity (lower pKa) and impart thermal/chemical stability, contrasting with the target compound’s hydrocarbon-rich structure . - Sodium [[(nonafluorobutyl)sulfonyl]amino]methylbenzenesulfonate (): Contains a fluorinated sulfonamide group, which enhances hydrophobicity and resistance to biodegradation compared to the ethylimino-linked target compound .

Ionic and Halogenated Variants

- Sodium 4-[(phenylmethyl)amino]benzenesulfonate (): A simpler monosulfonated derivative with a benzylamino substituent. The sodium salt form improves water solubility but reduces organic-phase compatibility relative to the target compound’s bis-sulfonic acid design .

- 3,3′-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[2,4-dichloro-6-hydroxybenzenesulfonic acid] ():

Brominated and chlorinated aromatic cores confer high density and flame-retardant properties, diverging significantly from the target compound’s unhalogenated structure .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Solubility and Applications: The target compound’s ethylimino spacers balance polar sulfonic acid groups and hydrophobic aryl regions, making it suitable for micelle formation or ion-exchange resins. In contrast, fluorinated analogs () are tailored for extreme environments (e.g., battery electrolytes) .

- Acidity Trends: Electron-withdrawing groups (e.g., fluorine) in compounds increase sulfonic acid strength, whereas electron-donating groups (e.g., dimethylamino in ) weaken it .

- Environmental Impact: Non-fluorinated variants like the target compound may exhibit better biodegradability compared to persistent perfluorinated derivatives .

Biological Activity

Benzenesulfonic acid derivatives, particularly those featuring complex structures such as ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- , have garnered attention in recent years due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound under consideration is characterized by a complex molecular structure that includes multiple phenyl rings and imine linkages. Its molecular formula can be represented as:

This structure contributes to its potential biological activity, particularly in antimicrobial and anti-inflammatory applications.

Biological Activity Overview

-

Antimicrobial Properties :

- Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structural motifs have demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

- A study highlighted the potential of these compounds as lead candidates for new antimicrobial agents, suggesting that modifications to the sulfonic acid group can enhance their efficacy .

-

Anti-inflammatory Activity :

- The presence of the sulfonic acid functional group is believed to play a crucial role in modulating inflammatory responses. Compounds similar to benzenesulfonic acid have been shown to inhibit pro-inflammatory cytokines such as IL-8, indicating a potential mechanism for their anti-inflammatory effects .

- In vitro studies have demonstrated that these compounds can reduce oxidative stress markers in human lung cell lines, suggesting protective effects against inflammation-induced cellular damage .

-

Antitumor Activity :

- Some derivatives have been identified as having cytotoxic effects against various cancer cell lines, including breast and cervical cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

- A notable case study reported that certain benzofuroxan derivatives exhibited selective cytotoxicity towards tumor cells while sparing healthy cells, which is a promising feature for anticancer drug development .

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of synthesized benzenesulfonic acid derivatives against various strains. Results indicated that modifications to the phenylmethylene moiety significantly enhanced activity against resistant bacterial strains. -

In Vivo Anti-inflammatory Effects :

In an animal model, a derivative was tested for its anti-inflammatory properties. The results showed a marked reduction in swelling and inflammatory markers post-treatment compared to control groups. -

Cytotoxicity Against Cancer Cells :

Several benzofuroxan derivatives were assessed for their cytotoxic effects on cancer cell lines. These studies revealed that specific structural features were critical for enhancing selectivity towards cancer cells while minimizing toxicity to normal cells.

Q & A

Q. How should researchers design experiments to study structure-activity relationships (SAR) in benzenesulfonic acid derivatives?

- Methodological Answer :

- Library Synthesis : Prepare derivatives with systematic substituent variations (e.g., alkyl chain length, electron-donating/withdrawing groups).

- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., Hammett constants) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.